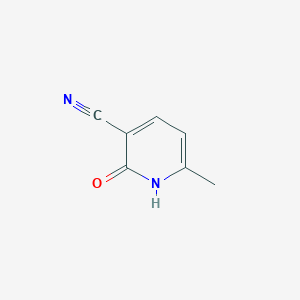

3-Cyano-6-methyl-2(1H)-pyridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMGYEKEYXUTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063375 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4241-27-4 | |

| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4241-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Cyano-6-methyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutically active compounds. This document delves into its chemical structure, physicochemical properties, and reactivity, with a focus on its basicity. Detailed experimental protocols for the determination of key parameters are provided, and its role as a precursor in the synthesis of the cardiotonic agent Milrinone is explored through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, appearing as a slightly yellow granular crystalline powder.[1] It is a six-membered heterocyclic compound featuring a pyridinone ring substituted with a cyano and a methyl group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O | [2][3] |

| Molecular Weight | 134.14 g/mol | [2][3] |

| Melting Point | 293-295 °C | [2][4] |

| Water Solubility | 2.38 g/L (at 20 °C) | [5] |

| Appearance | Slightly yellow granular crystalline powder | [1] |

| CAS Number | 4241-27-4 | [2] |

Basicity and Tautomerism

The basicity of this compound is a crucial parameter influencing its reactivity and biological interactions. Like other 2-pyridones, it exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. The lactam form is thermodynamically more stable and predominates in both solid and solution phases.[5] This tautomerism plays a significant role in its chemical behavior.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. One notable application is its use as a reactant in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor.[4][7] This highlights its importance in the development of cardiovascular drugs. The synthesis of the pyridinone core itself can be achieved through various methods, including multicomponent reactions.[8][9]

The reactivity of this compound is characterized by the functional groups present in its structure. The cyano group can undergo various transformations, and the pyridinone ring can be subject to electrophilic and nucleophilic substitution reactions.

Biological Significance and Drug Development Context

The 3-cyano-2-pyridone scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[5][10] Derivatives of 3-cyano-2-pyridone have been investigated for a range of biological activities, including:

-

Anticancer Activity: Certain 3-cyano-2(1H)-pyridone derivatives have demonstrated promising activity against various cancer cell lines, such as non-small-cell lung and breast cancer.[5][11]

-

Cardiotonic Effects: The most prominent therapeutic application is seen in Milrinone, which is a derivative of 3-cyano-2-pyridone and is used in the treatment of congestive heart failure.[1][11]

-

Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antimicrobial and antifungal agents.[12][13]

The role of this compound as a precursor to Milrinone places it within the context of drugs targeting the cyclic adenosine monophosphate (cAMP) signaling pathway.

Synthesis of Milrinone and its inhibitory effect on the PDE3 signaling pathway.

Milrinone acts by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[14][15] This inhibition leads to an increase in intracellular cAMP levels. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates calcium channels and myofilaments, resulting in increased cardiac contractility (positive inotropy).[16] In vascular smooth muscle, increased cAMP leads to vasodilation.[14][15]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a fundamental property for drug development.

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

0.22 µm syringe filters

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution with the aqueous buffer.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of PBS (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Workflow for determining aqueous solubility by the shake-flask method.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the acid dissociation constant (pKa).

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Deionized water

-

Buffers of known pH ranging from acidic to basic (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffers with different pH values. Ensure the final concentration of the compound is the same in all solutions.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

-

pKa Determination: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the sigmoidal curve of absorbance vs. pH. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its basic properties, particularly its tautomeric nature and the electronic influence of its substituents, are fundamental to its reactivity and its utility as a synthetic intermediate. Its role as a precursor to the PDE3 inhibitor Milrinone underscores its importance in the development of therapies for cardiovascular diseases. The provided experimental protocols offer standardized methods for characterizing its key physicochemical properties, which is essential for any drug discovery and development program. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-シアノ-6-メチル-2(1H)-ピリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. This compound | 4241-27-4 [chemicalbook.com]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Milrinone: basic and clinical pharmacology and acute and chronic management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. safercare.vic.gov.au [safercare.vic.gov.au]

- 16. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyano-6-methyl-2(1H)-pyridinone (CAS: 4241-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-6-methyl-2(1H)-pyridinone (CAS: 4241-27-4), a pivotal heterocyclic intermediate in pharmaceutical synthesis and chemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its significant applications, particularly as a precursor to the cardiotonic agent Milrinone. While the compound itself is not directly implicated in a specific signaling pathway, its role as a key building block for pharmacologically active molecules is thoroughly examined.

Chemical and Physical Properties

This compound is a slightly yellow granular crystalline powder.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4241-27-4 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1][3] |

| Molecular Weight | 134.14 g/mol | [1][2][3] |

| Appearance | Slightly yellow granular crystalline powder | [1][4] |

| Melting Point | 293-295 °C | [1][2] |

| Boiling Point | 341.4 °C at 760 mmHg | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (2.38 g/L at 20 °C) | [1][3] |

| Density | 1.2296 g/cm³ (rough estimate) | [1][3] |

| Flash Point | 160.3 °C | [1][3] |

| pKa | 9.03 ± 0.10 (Predicted) | [1] |

| InChI Key | FIMGYEKEYXUTGD-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C#N)C(=O)N1 | [2] |

Synonyms: 2-keto-6-methyl-1H-pyridine-3-carbonitrile, 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 3-Cyano-6-methyl-2-pyridone, 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Condensation of Sodium Formylacetone with Cyanoacetamide

This widely cited method involves the initial preparation of sodium formylacetone followed by condensation with cyanoacetamide.[5]

Experimental Protocol:

-

Preparation of Sodium Formylacetone:

-

In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 46.5 g (0.86 mole) of sodium methoxide and 1 liter of dry ether.

-

Cool the flask in an ice bath.

-

A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise over approximately 1 hour with continuous stirring.

-

Continue stirring for 15 minutes with the ice bath, then for 1 hour after its removal.

-

Distill off the ether, with the final traces removed under reduced pressure.

-

-

Condensation and Cyclization:

-

To the solid residue of sodium formylacetone, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

-

Add piperidine acetate (prepared by neutralizing 8 ml of glacial acetic acid in 20 ml of water with piperidine).

-

Heat the mixture under reflux for 2 hours.

-

Add 200 ml of water and acidify the solution with acetic acid.

-

Cool the mixture in an ice bath for 2 hours to precipitate the product.

-

Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.

-

This method yields 59–67 g (55–62%) of 3-cyano-6-methyl-2(1)-pyridone.[5]

-

Alternative Synthesis from Acetone, Ethyl Formate, and Cyanoacetamide in Tetrahydrofuran

This method utilizes tetrahydrofuran (THF) as the solvent.

Experimental Protocol:

-

To a reaction vessel, add a solution of 46.5 g of sodium methanolate in 950 ml of tetrahydrofuran (THF) and cool to 0-5°C in an ice bath.

-

Slowly add a mixed solution of 46.5 g of acetone and 59.6 g of ethyl formate over 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

-

Concentrate the reaction solution under reduced pressure at a temperature not exceeding 50°C.

-

To the concentrate, add 400 ml of an aqueous solution containing 67 g of cyanoacetamide and a catalytic amount of piperidine acetic acid.

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and adjust the pH to approximately 5 with acetic acid.

-

Allow the mixture to stand at room temperature overnight, then cool in an ice bath for 45 minutes.

-

Filter the precipitate, wash three times with ice water, and dry under vacuum at 80°C overnight to yield the product.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and is also utilized in chemical research.

Precursor to Milrinone

A primary application of this compound is in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[1] Milrinone exhibits both vasodilating and positive inotropic activities.[1] The synthesis of Milrinone from this precursor underscores the industrial and medicinal importance of the core compound.

The following diagram illustrates the synthetic pathway from this compound to Milrinone.

References

3-Cyano-6-methyl-2(1H)-pyridinone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone, systematically known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework serves as a versatile scaffold for the synthesis of various biologically active molecules. Notably, it is a key intermediate in the production of Milrinone, a phosphodiesterase 3 inhibitor used in the treatment of heart failure. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .[1][2] It is also commonly referred to as this compound.[1][2]

The chemical structure is characterized by a pyridinone ring substituted with a methyl group at the 6-position and a cyano group at the 3-position.

Caption: Chemical structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1][2] |

| Common Name | This compound | [1][2] |

| CAS Number | 4241-27-4 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O | [1][2][4] |

| Molecular Weight | 134.14 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 293-295 °C | [3] |

| SMILES | CC1=CC=C(C#N)C(=O)N1 | [1] |

| InChI Key | FIMGYEKEYXUTGD-UHFFFAOYSA-N | [1] |

Spectral Data

| Type | Data | Reference |

| IR (KBr) | ṽ 3460, 2851, 2223, 1661, 1583, 1439, 1326, 629 cm⁻¹ | [3] |

| ¹H NMR (200 MHz, DMSO-d₆) | δ 12.55 (1H, br s, NH), 7.99 (1H, d, J = 7.3 Hz, CH), 6.18 (1H, d, J = 7.3 Hz, CH), 2.24 (3H, s, CH₃) | [3] |

| ¹³C NMR (50 MHz, DMSO-d₆) | δ 161.3, 154.4, 149.3, 117.3, 105.6, 100.3, 19.8 | [3] |

Experimental Protocols

Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A common and well-documented synthetic route involves the acid-induced cyclization of an intermediate, 1-s-cis-(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.

Procedure:

-

A solution of 1-s-cis-(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (3.5 mmol) is prepared in a mixture of acetic acid and hydrochloric acid (37%) in a 2:1 volume ratio (6 mL).

-

The solution is refluxed for 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration if it precipitates, or by extraction after neutralization.

-

The crude product can be purified by recrystallization.

An alternative synthesis involves the reaction of a β-amino enone, 4-(dimethylamino)but-3-en-2-one, with cyanoacetamide in water under microwave irradiation.[3][5]

Applications in Drug Development

The primary application of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in drug development is its role as a crucial precursor in the synthesis of Milrinone.[3] Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilatory effects, used in the management of acute decompensated heart failure.

The synthesis of Milrinone from this precursor involves a series of chemical transformations to introduce the bipyridine structure.

Caption: Simplified workflow for the synthesis of Milrinone.

Conclusion

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of considerable importance in synthetic organic and medicinal chemistry. Its well-defined structure and reactivity make it an essential building block for the development of pharmaceuticals, most notably the cardiotonic agent Milrinone. The availability of detailed synthetic protocols and spectral data facilitates its use in research and development settings. This guide provides a foundational understanding of this key chemical entity for professionals in the field.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - C7H6N2O | CSSS00000234927 [chem-space.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyano-6-methyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and explores its role in relevant biological pathways.

Core Molecular Data

This compound, also known as 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| CAS Number | 4241-27-4 | [2] |

| Appearance | Slightly yellow granular crystalline powder | [3] |

| Melting Point | 293-295 °C | [2] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for established synthesis routes.

Protocol 1: Condensation of Sodium Formylacetone and Cyanoacetamide

This protocol is a well-established method for the preparation of this compound.[4]

Materials:

-

Sodium methoxide (46.5 g, 0.86 mole)

-

Dry ether (1 L)

-

Acetone (46.4 g, 0.8 mole)

-

Ethyl formate (59.2 g, 0.8 mole)

-

Cyanoacetamide (67 g, 0.8 mole)

-

Piperidine acetate solution

-

Glacial acetic acid

-

Water

Procedure:

-

A 2-liter three-necked flask is equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

Sodium methoxide and dry ether are added to the flask and cooled in an ice bath.

-

A mixture of acetone and ethyl formate is added dropwise to the stirred suspension over approximately 1 hour.

-

Stirring is continued for 15 minutes with the ice bath and for another hour after its removal.

-

The ether is distilled off, with the final traces removed under reduced pressure.

-

To the resulting solid residue of sodium formylacetone, a solution of cyanoacetamide in water and piperidine acetate is added.

-

The mixture is heated under reflux for 2 hours.

-

After adding more water, the solution is acidified with acetic acid, leading to the precipitation of the product.

-

The mixture is cooled in an ice bath for 2 hours, and the yellow precipitate is collected by suction filtration.

-

The product is washed with ice water and dried to yield 3-cyano-6-methyl-2(1)-pyridone.[4]

Logical Workflow for Synthesis Protocol 1

Caption: Workflow for the synthesis of this compound.

Protocol 2: Mechanochemical Synthesis

A more recent and environmentally friendly approach involves mechanochemical synthesis at room temperature.[5]

Materials:

-

Cyanoacetamide

-

Acetoacetic ester (ethyl acetoacetate)

-

Potassium hydroxide (catalyst)

-

Ethanol (viscous control agent)

Procedure:

-

Cyanoacetamide and acetoacetic ester are milled in a planetary ball mill.

-

Potassium hydroxide is used as a catalyst, and a small amount of ethanol is added to control the viscosity.

-

The milling is performed at room temperature for a specified duration (e.g., up to 4 hours).

-

The product is then isolated and purified. The yield can be further increased by a combination of milling and aging.[5]

Biological Significance and Signaling Pathways

This compound is a crucial reactant in the synthesis of Milrinone.[3] Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a significant role in cardiac muscle contraction.[6] Pyridinone derivatives, in general, exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[6][7]

Role in Phosphodiesterase 3 (PDE3) Inhibition

The cardiotonic effect of Milrinone, synthesized from this compound, is achieved through the inhibition of PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances calcium influx in cardiac myocytes, resulting in a positive inotropic effect (strengthened heart muscle contraction).[6]

Signaling Pathway of PDE3 Inhibition

Caption: The signaling pathway of PDE3 inhibition by Milrinone.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. This compound 97 4241-27-4 [sigmaaldrich.com]

- 3. This compound | 4241-27-4 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. idk.org.rs [idk.org.rs]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Cyano-6-methyl-2(1H)-pyridinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound and its analogues predominantly relies on the cyclocondensation of a C-nitrile-functionalized active methylene compound, most commonly cyanoacetamide , with a suitable 1,3-dicarbonyl compound or its equivalent. The choice of the carbonyl-containing starting material dictates the substitution pattern of the resulting pyridone ring. This guide will focus on the most prevalent and well-documented methods for obtaining the target molecule.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis via Formylacetone Intermediate

| Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Acetone, Ethyl formate, Cyanoacetamide | Sodium methoxide, Piperidine acetate | Ether, Water | ~3 hours (reflux) | 70 (distillation), Reflux | 55-62 | Organic Syntheses[1] |

Table 2: Synthesis from Acetylacetone and Cyanoacetamide Derivatives

| Starting Materials | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Acetylacetone, Cyanoacetamide | Potassium hydroxide | Ethanol | 4 hours | 80 (reflux) | 61-79 | MDPI[2][3] |

| Acetylacetone, Cyanoacetamide | Lipase (Candida rugosa) | - | 24 hours | Optimized | up to 90 | ResearchGate[4] |

Table 3: Mechanochemical Synthesis of a Related Pyridone

This table presents data for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, a closely related analogue, demonstrating an alternative synthetic approach.

| Starting Materials | Catalyst | Viscous Control Agent | Milling Time | Temperature (°C) | Yield (%) | Reference |

| Ethyl acetoacetate, Cyanoacetamide | Potassium hydroxide | Ethanol | 4 hours | Room Temperature | up to 56 | Zastita Materijala[5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetone and Ethyl Formate[1]

This procedure involves the in-situ formation of sodium formylacetone, which is then condensed with cyanoacetamide.

Step 1: Preparation of Sodium Formylacetone

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 46.5 g (0.86 mole) of sodium methoxide in 1 liter of dry ether.

-

Cool the flask in an ice bath.

-

A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise with stirring over approximately 1 hour.

-

Continue stirring in the ice bath for an additional 15 minutes, and then for 1 hour at room temperature.

-

Replace the reflux condenser with a distillation setup and distill off the ether, with the water bath temperature not exceeding 70°C.

-

Remove the final traces of ether under reduced pressure.

Step 2: Cyclocondensation with Cyanoacetamide

-

To the solid residue of sodium formylacetone in the flask, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

-

Add a piperidine acetate catalyst, prepared by neutralizing 8 ml of glacial acetic acid in 20 ml of water with piperidine.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

-

After reflux, add 200 ml of water and acidify the solution with acetic acid.

-

Cool the mixture in an ice bath for 2 hours to facilitate the precipitation of the product.

-

Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.

-

The yield of this compound is typically between 59–67 g (55–62%).

Protocol 2: Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from Acetylacetone and Cyanoacetamide[2][3]

This method provides a more direct route to a closely related pyridone and can be adapted for the synthesis of the title compound.

-

In a round-bottom flask, dissolve 0.006 mol of cyanoacetamide and 0.006 mol of acetylacetone in approximately 10 ml of ethanol.

-

Add a catalytic amount of potassium hydroxide.

-

The reaction mixture is stirred and refluxed at 80°C for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

Wash the solid with ethanol to afford the desired product. Yields for analogous products are reported in the range of 61–79%.

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Pathway 1: Synthesis from Acetone and Ethyl Formate.

Caption: Pathway 2: Synthesis from Acetylacetone.

This guide has detailed the primary synthetic approaches to this compound, providing the necessary information for its laboratory preparation. The choice of synthetic route will depend on the availability of starting materials, desired scale, and equipment. The provided protocols and data offer a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Cyano-6-methyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-cyano-6-methyl-2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. While derivatives of this molecule exhibit a wide range of activities, including anticancer and antimicrobial effects, its primary and most well-documented mechanism of action is the inhibition of phosphodiesterase 3 (PDE3). This guide provides a detailed examination of this core mechanism, focusing on the downstream cellular signaling pathways and physiological effects. It also includes summaries of quantitative data for key derivatives, detailed experimental protocols for assessing its activity, and an overview of other potential cellular mechanisms.

Core Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The principal cellular target of the this compound scaffold is phosphodiesterase 3 (PDE3), a crucial enzyme in cyclic nucleotide signaling. This compound serves as a reactant in the synthesis of the well-known cardiotonic agent Milrinone, a selective PDE3 inhibitor.[1] The mechanism of action is therefore best understood through the lens of PDE3 inhibition.

PDE3 isoenzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in many cellular processes. By inhibiting PDE3, compounds based on the this compound scaffold prevent the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP concentration subsequently activates Protein Kinase A (PKA), triggering a signaling cascade with significant physiological consequences, particularly in the cardiovascular system.

Signaling Pathway in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP and subsequent PKA activation leads to a positive inotropic (increased contractility) and lusitropic (increased relaxation speed) effect. This is achieved through the PKA-mediated phosphorylation of several key proteins involved in excitation-contraction coupling:

-

L-type Calcium Channels (LTCC): Phosphorylation of these channels increases their probability of opening, leading to a greater influx of calcium ions (Ca²⁺) into the cardiomyocyte during the plateau phase of the action potential.

-

Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2 on the sarcoplasmic reticulum (SR), enhancing the release of stored Ca²⁺ into the cytoplasm, a process known as calcium-induced calcium release.

-

Phospholamban (PLB): Phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to faster re-uptake of Ca²⁺ into the SR during diastole. This accelerates relaxation and makes more Ca²⁺ available for the next contraction.

The net result of these events is a more forceful and efficient contraction of the heart muscle.

Caption: PDE3 inhibition signaling cascade in cardiomyocytes.

Effects on Vascular Smooth Muscle

In vascular smooth muscle cells, the increase in cAMP concentration also leads to activation of PKA. However, unlike in cardiomyocytes, this results in vasodilation. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing contraction. This leads to relaxation of the smooth muscle, dilation of blood vessels, and a reduction in both preload and afterload on the heart.

Quantitative Data for Pyridinone-Based PDE3 Inhibitors

While specific IC₅₀ values for the parent compound, this compound, are not widely reported, extensive data exists for its derivatives, which demonstrates the scaffold's high affinity for PDE3. The following table summarizes inhibitory concentrations for key analogues.

| Compound | PDE Isoform | IC₅₀ | Species/Tissue Source | Reference(s) |

| Milrinone | PDE3 | 0.35 µM | Guinea Pig Heart | [2] |

| Milrinone | PDE3A | 150 nM | Human Recombinant | |

| Amrinone | PDE3A | 16.7 µM | Human Recombinant | |

| Enoximone | PDE3A | 1.8 µM | Human Recombinant | |

| Cilostamide | PDE3A | ~10 nM | Not Specified | |

| Olprinone | PDE3 | 0.35 µM | Not Specified | [2] |

Note: IC₅₀ values can vary based on assay conditions and the source of the enzyme.

Experimental Protocols

PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of a compound on PDE3 activity using the principle of fluorescence polarization (FP).

Principle: A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, keeping the fluorescence polarization low.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound or its derivatives in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).

-

Dilute recombinant human PDE3A or PDE3B enzyme to the desired working concentration in the assay buffer.

-

Prepare a solution of the fluorescent cAMP substrate (e.g., FAM-cAMP) in the assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the serially diluted test compound, positive control (e.g., Milrinone), or negative control (e.g., DMSO) to the wells of a low-volume, black microplate.

-

Add 10 µL of the diluted PDE3 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the binding agent solution to each well.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

Calculate the percentage of inhibition relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a Fluorescence Polarization (FP) PDE3 Inhibition Assay.

Intracellular Calcium Imaging in Cardiomyocytes

This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) in response to a compound.

Principle: Cell-permeant fluorescent calcium indicators, such as Fluo-4 AM, are loaded into cardiomyocytes. Upon de-esterification within the cell, the dye's fluorescence intensity increases proportionally to the concentration of free cytosolic calcium.

Methodology:

-

Cell Preparation:

-

Plate cardiomyocytes (e.g., iPSC-derived or primary cells) on glass-bottom dishes coated with a suitable extracellular matrix protein (e.g., laminin).

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) in an appropriate buffer (e.g., RPMI-B27 medium), often with a dispersing agent like Pluronic F-127.[3]

-

Incubate the cells with the loading solution for 10-30 minutes at 37°C.[3][4]

-

Wash the cells with fresh, pre-warmed medium and allow them to de-esterify the dye for an additional 20-30 minutes.[3][4]

-

-

Image Acquisition:

-

Mount the dish on a confocal or high-speed fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Use an appropriate laser line for excitation (e.g., 488 nm for Fluo-4) and collect emitted fluorescence (e.g., >505 nm).[4]

-

Record a baseline of spontaneous calcium transients.

-

Perfuse the cells with a solution containing the test compound (e.g., a derivative of this compound) and continue recording to observe changes in the frequency, amplitude, and duration of the calcium transients.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells or cell clusters.

-

Plot the mean fluorescence intensity within the ROIs over time.

-

Analyze the resulting traces to quantify parameters such as peak amplitude (F/F₀), frequency, and decay kinetics of the calcium transients.

-

Other Potential Cellular Mechanisms

While PDE3 inhibition is the most prominent mechanism, the broader pyridinone class of molecules exhibits diverse biological activities, suggesting that the this compound scaffold may interact with other cellular targets.

Anticancer Activity

Various pyridine and pyridinone derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells.[5][6][7][8] The proposed mechanisms are often multifactorial and derivative-specific, but common themes include:

-

Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G2/M phase.[5][6][7]

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., JNK) and cell cycle inhibitors (e.g., p53, p21), leading to programmed cell death.[5][6]

-

Kinase Inhibition: Some derivatives act as inhibitors of various protein kinases, such as Pim-1 kinase, which is involved in cancer cell survival.[8]

Antimicrobial Activity

Pyridinone derivatives have also been reported to possess antibacterial and antifungal properties.[9][10] The mechanisms can vary but may involve:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes. For instance, some 3-cyanopyridine derivatives have shown inhibitory activity against DNA gyrase.

-

Disruption of Cellular Processes: Interference with microbial cellular processes, though specific targets are often not fully elucidated.

Conclusion

The this compound scaffold is a versatile pharmacophore with a well-established role in the development of PDE3 inhibitors for cardiovascular therapy. Its primary mechanism of action in cells is the elevation of cAMP levels through the inhibition of PDE3, leading to enhanced contractility in cardiomyocytes and vasodilation in smooth muscle. The demonstrated anticancer and antimicrobial activities of related compounds suggest that this core structure may interact with a wider range of cellular targets, warranting further investigation for the development of novel therapeutics in other disease areas. The experimental protocols detailed herein provide a framework for the continued exploration and characterization of this important chemical entity.

References

- 1. This compound | 4241-27-4 [chemicalbook.com]

- 2. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]

The Multifaceted Biological Activities of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, cardiotonic, and kinase inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases.

Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 7b | Human Lung Carcinoma (A549) | Inhibitory | Not specified, but potent | [1][2] |

| 8a | Human Lung Carcinoma (A549) | Inhibitory | Not specified, but potent | [1][2] |

| 4a | Non-small-cell lung (HOP-92) | Growth Inhibition | GI% = 54.35 | [3] |

| 4c | Breast (MCF7) | Growth Inhibition | GI% = 40.25 | [3] |

| 4c | HePG2 | Cytotoxic | 8.02 ± 0.38 | [4] |

| 4d | HePG2 | Cytotoxic | 6.95 ± 0.34 | [4] |

| 4c | HCT-116 | Cytotoxic | 7.15 ± 0.35 | [4] |

| 4d | HCT-116 | Cytotoxic | 8.35 ± 0.42 | [4] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)[4]

A common method to assess the cytotoxic potential of these compounds is the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7, PC-3) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds are added to the wells at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibitory Activity

A significant portion of the anticancer activity of this compound derivatives can be attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

Quantitative Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 6 | Aurora A | Potent | [5] |

| 4c | PIM-1 | 0.110 | [6] |

| 4f | PIM-1 | 0.095 | [6] |

| 4b | PIM-1 | Equipotent to reference | [4] |

| 4c | PIM-1 | Equipotent to reference | [4] |

| 4d | PIM-1 | 0.46 ± 0.02 | [4] |

Signaling Pathway: PIM-1 Kinase Inhibition

The following diagram illustrates the role of PIM-1 kinase in cell survival and how its inhibition by 3-cyanopyridinone derivatives can lead to apoptosis.

Caption: PIM-1 kinase signaling pathway and its inhibition.

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme.[10][11]

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3d | E. coli | 3.91 | [9][10][11] |

| 3e | E. coli | 3.91 | [9][10][11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[9]

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: DNA Gyrase Inhibition

The following workflow illustrates how the inhibition of DNA gyrase by these compounds leads to bacterial cell death.

Caption: Inhibition of DNA gyrase by 3-cyanopyridinone derivatives.

Cardiotonic Activity

Certain this compound derivatives have been investigated as cardiotonic agents, with some exhibiting positive inotropic effects comparable to the established drug, milrinone.[12][13] Milrinone itself is a derivative of this core structure.[14] The cardiotonic activity is often associated with the inhibition of phosphodiesterase III (PDE-III).

Quantitative Cardiotonic Activity Data

| Compound | Preparation | Activity | Comparison to Milrinone | Reference |

| 5 (COCH3 at C5) | Not specified | Positive inotropic | Similar | [12] |

| 13 (COOC2H5 at C5) | Not specified | Positive inotropic | Similar | [12] |

| 1a-c | Not specified | Positive inotropic | Equivalent at 10⁻⁴ M, superior at higher concentrations | [12] |

| 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | Spontaneously beating atria from reserpine-treated guinea-pigs | Appreciable positive inotropic | Inferior | [15] |

Experimental Protocol: Evaluation of Inotropic Effects[15]

The positive inotropic effects of these compounds can be assessed using isolated atrial preparations.

Methodology:

-

Tissue Preparation: Atria are isolated from reserpine-treated guinea pigs and mounted in an organ bath containing a physiological salt solution.

-

Spontaneous Beating: The atria are allowed to beat spontaneously.

-

Compound Administration: The test compounds are added to the organ bath in a cumulative manner.

-

Measurement of Contractile Force: The contractile force and frequency rate are continuously recorded.

-

Data Analysis: The increase in contractile force is measured and compared to a reference compound like milrinone.

Synthesis

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving multicomponent reactions. A common approach is the condensation of a β-ketoester or a related active methylene compound with an enaminone or a chalcone in the presence of a base.

General Synthetic Workflow

The following diagram outlines a general synthetic strategy for the preparation of these derivatives.

Caption: General synthesis workflow for 3-cyanopyridinone derivatives.

This in-depth guide highlights the significant potential of this compound derivatives in drug discovery. The versatility of this scaffold allows for the development of compounds with a wide range of biological activities, making it a continued area of interest for medicinal chemists. Further research into the structure-activity relationships and optimization of these derivatives is warranted to develop novel therapeutic agents.

References

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. [PDF] Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives | Semantic Scholar [semanticscholar.org]

- 3. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 3-Cyano-6-methyl-2(1H)-pyridinone. This pyridinone derivative is a valuable building block in medicinal chemistry, notably in the synthesis of cardiotonic agents. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following tables summarize the available quantitative NMR and IR spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.53 | br s | - | 1H | N-H |

| 8.03 | d | 7.5 | 1H | H-4 |

| 6.18 | d | 7.5 | 1H | H-5 |

| 2.26 | s | - | 3H | -CH₃ |

Solvent: DMSO-d₆ + CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C=O (C-2) |

| ~150 | C-6 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~118 | C≡N |

| ~105 | C-3 |

| ~20 | -CH₃ |

IR Spectral Data

A detailed experimental IR peak list for this compound is not consistently reported. However, the characteristic absorption bands for the key functional groups present in the molecule are well-established.

| Wavenumber (cm⁻¹) (Typical Range) | Functional Group | Vibration Mode |

| 3100-2900 | N-H | Stretching |

| 2230-2210 | C≡N | Stretching |

| 1680-1640 | C=O (Amide) | Stretching |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 3000-2850 | C-H (methyl) | Stretching |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr powder in an oven to ensure it is completely dry.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility Profile of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its application in drug discovery and development, particularly in the synthesis of molecules like Milrinone, a selective phosphodiesterase inhibitor.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. Currently, publicly available quantitative solubility data for this compound is limited. The most consistently reported data point is its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 20 | 2.38[1][2][3][4][5][6][7] | 0.0177 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][8] | - |

| Methanol | Not Specified | Slightly Soluble[1][8] | - |

Molar solubility calculated based on a molecular weight of 134.14 g/mol .

The limited data highlights the need for further experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant organic solvents.

Experimental Protocols for Solubility Determination

To address the gap in solubility data, researchers can employ established methods for determining the solubility of organic compounds. The following outlines a general experimental protocol based on the equilibrium solubility method, which is a common and reliable technique.

Equilibrium Solubility Assay (Shake-Flask Method)

This method involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., screw-cap vial).

-

Equilibration: Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be used.

Procedure:

-

Prepare a saturated solution as described in the equilibrium solubility assay (steps 1 and 2).

-

Carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Evaporate the solvent from the filtered solution to dryness in a pre-weighed container.

-

Weigh the container with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved solute, from which the solubility can be calculated.[9][10][11][12]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility assay.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent, as well as external conditions. This diagram illustrates these key relationships.

Caption: Key Factors Affecting Solubility.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. 3-Cyano-6-methyl-2-pyridone, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. 3-Cyano-6-methyl-2-pyridone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. philadelphia.edu.jo [philadelphia.edu.jo]

The Emerging Potential of 3-Cyano-2(1H)-Pyridinone Scaffolds as EZH2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 3-cyano-6-methyl-2(1H)-pyridinone and its derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme in epigenetic regulation and a promising target in oncology. While direct inhibitory data for this compound is not extensively documented in publicly available research, the broader class of 3-cyano-2(1H)-pyridinone derivatives has emerged as a key scaffold in the development of potent and selective EZH2 inhibitors. This guide will delve into the structure-activity relationships, relevant experimental protocols, and the underlying signaling pathways associated with EZH2 inhibition by this chemical class.

Introduction to EZH2 and its Role in Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including prostate, breast, and bladder cancer, by silencing tumor suppressor genes.[2][3] This has established EZH2 as a compelling therapeutic target for cancer drug development.

The pyridone moiety is a common structural feature in a number of potent EZH2 inhibitors.[5][6][7] Notably, the approved EZH2 inhibitor Tazemetostat contains a 3-(aminomethyl)-pyridin-2(1H)-one pharmacophore, which can be synthesized from a 3-cyano-2(1H)-pyridone precursor.[8] This highlights the significance of the 3-cyano-2(1H)-pyridinone scaffold as a foundational element for designing novel EZH2 inhibitors.

Quantitative Data on Pyridone-Based EZH2 Inhibitors

While specific data for this compound is limited, extensive research on related pyridone-containing EZH2 inhibitors provides valuable insights into their potency. The following table summarizes the inhibitory activities of representative pyridone-based EZH2 inhibitors against wild-type (WT) and mutant EZH2.

| Compound/Inhibitor | EZH2 Target | IC50 (nM) | Ki (nM) | Cellular H3K27me3 IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |

| GSK126 | WT EZH2 | 9.9 | - | 110 | - | [9][10] |

| EPZ-6438 (Tazemetostat) | WT EZH2 | 2.5 | - | 17 | - | [10] |

| Compound 31 | WT EZH2 | 0.5 | - | 1 | - | [5] |

| SKLB1049 | WT EZH2 | 7.3 | - | - | 16 (SU-DHL-6), 1.61 (WSU-DLCL2) | [11][12] |

| EPZ011989 | WT EZH2 | <3 | <3 | - | - | [13] |

| EI1 | WT EZH2 | 15 | - | - | - | [14] |

| GSK343 | WT EZH2 | 4 | - | 60 | - | [15] |

| CPI-1205 | WT EZH2 | 0.2 | - | <100 | - | [16] |

Experimental Protocols

The evaluation of potential EZH2 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical EZH2 Inhibition Assay (Scintillation Proximity Assay - SPA)[17][18]

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the EZH2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-27) peptide with a biotin tag

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

Test compounds (e.g., this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Stop solution (e.g., 500 µM SAM)

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant PRC2 complex, and the test compound.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads.

-

Incubate to allow for bead settling.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular H3K27me3 Inhibition Assay (Western Blot)[14][15]

This assay quantifies the levels of the H3K27me3 mark in cells treated with the inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HCC1806 breast cancer cells)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies (anti-H3K27me3 and anti-total H3).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

Determine the cellular IC50 value for H3K27me3 inhibition.

Cell Proliferation Assay[10][15]

This assay assesses the effect of EZH2 inhibition on the growth of cancer cells.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a low density.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for an extended period (e.g., 6 days), replenishing the medium and compound as necessary.

-

At the end of the treatment period, add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent growth inhibition and determine the growth IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EZH2 function and inhibition is crucial for understanding its therapeutic potential.

EZH2 Signaling Pathway

EZH2, as the catalytic core of the PRC2 complex, primarily functions to repress gene transcription. Its activity is intertwined with several key cellular signaling pathways.

Caption: EZH2 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for EZH2 Inhibitor Evaluation

A systematic workflow is essential for the discovery and characterization of novel EZH2 inhibitors.

References

- 1. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EZH2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]